N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride
Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide hydrochloride is a chiral small molecule characterized by a 2,3-dihydro-1H-inden-2-yl backbone linked to a 5-phenyl-1,2-oxazole-3-carboxamide moiety. The (1R,2R)-stereochemistry of the aminoindane group and the phenyl-substituted oxazole ring are critical to its structural identity. This compound is supplied by multiple vendors, including Zhengjiang Langbo Pharma and Shandong Zhishang Chemical, highlighting its commercial relevance in pharmaceutical research .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2.ClH/c20-18-14-9-5-4-8-13(14)10-15(18)21-19(23)16-11-17(24-22-16)12-6-2-1-3-7-12;/h1-9,11,15,18H,10,20H2,(H,21,23);1H/t15-,18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQRLBKVGDJSFQ-KQKCUOLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure is characterized by the presence of an indene derivative and an oxazole ring. Its molecular formula is with a molecular weight of approximately 340.8 g/mol. The compound exhibits a complex arrangement of functional groups that contribute to its biological properties.
Research indicates that this compound interacts with specific biological pathways, particularly through receptor modulation. Its activity is primarily attributed to:
- Selective Binding Affinity : The compound demonstrates selective binding to various receptors involved in cellular signaling pathways, which may influence processes such as cell proliferation and apoptosis.
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that it can inhibit the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in treating inflammatory diseases .
Antitumor Activity
The compound has been evaluated for its antitumor properties in various cancer cell lines. Notably:
- Cell Line Studies : It has shown effectiveness in inhibiting the proliferation of several tumor cell lines, including lung cancer (A549) and colon cancer (HCT-15) cells. The inhibition rates were significant, with IC50 values indicating potent activity against these cancer types .
Immunomodulatory Effects
The immunomodulatory effects are particularly noteworthy:
- Lymphocyte Proliferation : The compound has been shown to suppress phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes, indicating potential use in autoimmune disorders .
Case Studies
- Study on Cytotoxicity : A recent study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 2.28 μM to 6.38 μM across different assays .
- Mechanistic Insights : Molecular investigations revealed that the compound induces apoptosis through the activation of specific signaling pathways, leading to changes in the expression of key proteins involved in cell survival and death .
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 6.38 | Inhibition of cell proliferation |
| Antitumor | HCT-15 (Colon Cancer) | 3.46 | Induction of apoptosis |
| Immunomodulation | Human Peripheral Blood Lymphocytes | >50 | Suppression of proliferation |
Comparison with Similar Compounds
Core Structural Features
The compound’s structure comprises two key domains:
- Indenyl backbone: A bicyclic system with a stereospecific amino group at the (1R,2R) position.
- Oxazole-carboxamide : A 1,2-oxazole ring substituted with a phenyl group at position 5 and a carboxamide linker.
Structural Analogs and Substituent Variations
Table 1 compares the target compound with structurally related derivatives:
*Formulas are derived from structural analysis where explicit data is unavailable in evidence.
Key Observations :
- The (1R,2R)-aminoindane group confers stereochemical specificity absent in non-chiral analogs like B5 .
Pharmacological and Functional Comparisons
Key Findings :
- The PDMP-based analog () shares a dihydroindenyl backbone but demonstrates CNS efficacy, albeit with pharmacokinetic limitations (short half-life) .
- 37b (), despite structural divergence, highlights the importance of the phenyl-oxazole motif in achieving high purity and potency .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ (1.2 mmol) | |
| Reaction Time | 18–24 hours (RT) | |
| Purification | Silica gel (EtOAc:Hex) |
Q. Table 2. Spectroscopic Reference Data
| Functional Group | NMR Shift (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Indenyl NH₂ | 2.8–3.1 (d, J=6.5 Hz) | 1600 (bend) |
| Oxazole C=O | 168.5 (¹³C) | 1675 (stretch) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
